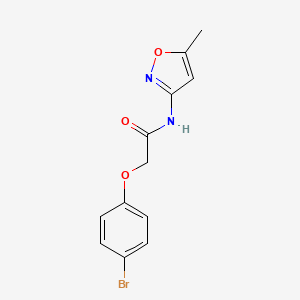
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as MNAA, is a synthetic compound that belongs to the class of cyanoacrylamides. It is a yellow crystalline solid that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of certain enzymes involved in inflammation and tumor growth. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide may also interact with metal ions and form complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of certain tumor cells. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been shown to be non-toxic to human cells at low concentrations. However, at higher concentrations, it may cause cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is also stable under normal laboratory conditions. However, 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide also has limited commercial availability, which can make it difficult for researchers to obtain.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to determine the optimal concentration of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide for use in different experimental settings. Finally, more research is needed to determine the potential toxicity of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide in vivo.
Synthesemethoden
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to 4-methoxyphenylacetonitrile. The second step involves the synthesis of 2-nitrophenylacetic acid, which is then converted to 2-nitrophenylacetonitrile. The final step involves the reaction of 4-methoxyphenylacetonitrile and 2-nitrophenylacetonitrile with acryloyl chloride to form 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-15-8-6-14(7-9-15)19-17(21)13(11-18)10-12-4-2-3-5-16(12)20(22)23/h2-10H,1H3,(H,19,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCXXNJBKLZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)


![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)



![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)
